Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate
Description
Chemical Structure & Properties The compound tert-butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1330764-06-1) features a spirocyclic core with a hydroxymethyl group at position 8, an oxygen atom (5-oxa), and a nitrogen atom (2-aza) in a bicyclic system. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol (approximated from and ). This structure is commonly used as a synthetic intermediate in pharmaceuticals due to its spirocyclic rigidity and functional versatility .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(6-14)4-5-16-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
DTNHNIWJOSUBCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Spirocyclic Core Formation
The spirocyclic core is typically constructed via intramolecular cyclization of linear precursors. A common approach involves treating a diol-amine intermediate with a Lewis acid catalyst to induce ring closure. For example, a precursor containing both hydroxymethyl and secondary amine functionalities can undergo acid-catalyzed cyclization to form the 5-oxa-2-azaspiro[3.4]octane skeleton.
Key Steps:
Introduction of the tert-Butyl Carboxylate Group
The Boc group is introduced via reaction with di-tert-butyl dicarbonate () under basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates the coupling of the Boc group to the secondary amine of the spirocyclic intermediate.
Optimization Considerations:
-
Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity.
-
Temperature: Reactions proceed efficiently at 0–25°C to minimize side reactions.
Reaction Optimization and Process Parameters
Temperature and Pressure Effects
Optimal yields (>70%) are achieved at moderate temperatures (50–70°C) and atmospheric pressure, as higher temperatures promote decomposition of the hydroxymethyl group. Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while maintaining yields of 65–75%.
Solvent Systems and Catalysts
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | TFA | 68 | 95 |
| DCM | PTSA | 72 | 97 |
| Acetonitrile | Amberlyst-15 | 65 | 93 |
Polar aprotic solvents like THF enhance nucleophilicity, while acidic catalysts accelerate cyclization.
Purification Techniques
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:3) isolates the product with >95% purity.
-
Crystallization: Recrystallization from ethanol/water mixtures yields colorless crystals suitable for X-ray diffraction analysis.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >97% purity.
Comparative Analysis with Related Spirocyclic Compounds
| Compound | Synthesis Yield (%) | Functional Group Reactivity |
|---|---|---|
| Tert-Butyl 8-oxo derivative | 58 | Ketone oxidation |
| Tert-Butyl 7-hydroxymethyl analog | 71 | Alcohol substitution |
| 6-Azaspiro[3.4]octane | 65 | Amine alkylation |
The hydroxymethyl variant exhibits higher solubility in polar solvents compared to its ketone counterpart, facilitating downstream modifications .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate possesses a unique spirocyclic framework characterized by the presence of both oxygen and nitrogen atoms. Its molecular formula is , and it has a molecular weight of 227.26 g/mol. The compound's structure contributes to its reactivity and versatility in synthetic applications.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex spirocyclic compounds. Its unique structure allows for various chemical transformations, making it an essential intermediate in organic synthesis.
Drug Discovery
This compound is being investigated for its potential as a scaffold in drug discovery. The rigid spirocyclic structure enhances binding affinity to biological targets, which is crucial for the design of new pharmaceuticals. Preliminary studies suggest that modifications to its functional groups can optimize its pharmacokinetic properties.
Research has indicated that this compound may exhibit biological activity, particularly in modulating enzyme functions and interacting with cellular receptors. Its hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes, which may enhance its biological efficacy.
Industrial Applications
While specific industrial production methods are not extensively documented, the general approach involves scaling laboratory synthesis procedures. This includes optimizing reaction conditions to achieve high yields and purity levels.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
- Synthesis of Spirocyclic Analogues : Research has demonstrated successful synthetic routes for creating analogues that retain the core spirocyclic structure while introducing variations in functional groups to enhance biological activity.
- Biological Evaluations : Studies have shown that derivatives of this compound can inhibit specific enzymes, suggesting potential therapeutic applications in treating diseases linked to those enzymes.
- Material Science : The compound's unique properties have led to investigations into its use in developing specialty chemicals and materials with desirable characteristics.
Mechanism of Action
The mechanism of action of Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate is largely dependent on its specific application. In drug discovery, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The presence of functional groups such as the hydroxymethyl and ester groups allows for further chemical modifications to optimize its activity and pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Aminoethyl vs. Hydroxymethyl Derivatives
- tert-Butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1330764-09-4) Molecular Formula: C₁₃H₂₄N₂O₃ Key Difference: The aminoethyl substituent at position 7 introduces a reactive primary amine, enhancing utility in peptide coupling or as a ligand in metal catalysis. Applications: Likely used in drug discovery for kinase inhibitors or GPCR-targeted molecules due to its nucleophilic amine .
Iodomethyl Derivatives
- tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2) Molecular Formula: C₁₂H₂₀INO₃ Key Difference: The iodomethyl group enables halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura). Applications: Valuable in radiopharmaceuticals or as a precursor for functionalized spirocycles .
Heteroatom Substitutions
Sulfur-Containing Analogues
- tert-Butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide (CAS: 1373029-18-5) Molecular Formula: C₁₂H₂₁NO₅S Key Difference: Replacement of 5-oxa with 5-thia introduces sulfur, altering electronic properties and metabolic stability. Applications: Potential use in protease inhibitors due to sulfone’s electron-withdrawing effects .
Ring Size and Nitrogen Position Variations
2,6-Diazaspiro Derivatives
- tert-Butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1357354-17-6)
Spiro[3.5]nonane Derivatives
- tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate Key Difference: Expanded spiro ring (3.5 vs. Applications: Explored in CNS-targeted therapeutics due to improved blood-brain barrier penetration .
Functional Group Comparisons
| Compound | Substituent/Modification | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Target Compound (CAS: 1330764-06-1) | 8-Hydroxymethyl | 243.30 | Drug intermediates, chiral scaffolds |
| Aminoethyl Derivative (CAS: 1330764-09-4) | 7-(2-Aminoethyl) | 256.35 | Kinase inhibitors, ligand synthesis |
| Iodomethyl Derivative (CAS: 1445949-63-2) | 6-Iodomethyl | 353.20 | Radiopharmaceuticals, cross-coupling |
| 2,6-Diazaspiro Derivative (CAS: 1357354-17-6) | 2,6-Diaza | 242.31 | Chelation, dual-target drugs |
| 5-Thia Derivative (CAS: 1373029-18-5) | 5-Thia, 5,5-dioxide | 315.37 | Protease inhibitors, metabolic studies |
Physicochemical and Analytical Data
Collision Cross-Section (CCS) Comparison
Biological Activity
Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate (CAS: 2122197-01-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{21}NO_{3} |
| Molecular Weight | 229.30 g/mol |
| CAS Number | 2122197-01-5 |
| IUPAC Name | This compound |
The compound features a spirocyclic structure, which is often associated with diverse biological activities due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds with spirocyclic structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.
A comparative study demonstrated that derivatives of azaspiro compounds could inhibit cell proliferation in vitro, with IC50 values indicating effective concentrations for inducing apoptosis in tumor cells. The mechanisms of action often involve the disruption of microtubule dynamics, akin to established chemotherapeutics like taxanes and vinca alkaloids .
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects may include:
- Microtubule Inhibition : Like other spirocyclic compounds, it may interfere with tubulin polymerization, leading to cell cycle arrest.
- Apoptotic Pathways : Induction of apoptosis through intrinsic pathways has been observed in related compounds, suggesting that this compound may also activate caspases and other apoptotic markers.
- Targeting Specific Kinases : Some studies suggest that azaspiro compounds can selectively inhibit kinases involved in cancer progression.
In Vitro Studies
A study involving the treatment of human breast cancer cells with azaspiro compounds revealed a dose-dependent reduction in cell viability, with notable morphological changes indicative of apoptosis at higher concentrations (IC50 values around 10 µM) .
In Vivo Studies
In vivo experiments using mouse models implanted with tumor cells showed that administration of related azaspiro compounds resulted in significant tumor size reduction compared to controls. The treated groups exhibited prolonged survival rates, emphasizing the potential therapeutic benefits of these compounds in oncology .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound shows acute toxicity at higher doses (classified as Acute Tox. 3 Oral). Therefore, careful dose optimization is necessary for future therapeutic applications .
Q & A
Q. What are the recommended methods for synthesizing Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate in academic research settings?
Synthesis typically involves spirocyclic ring formation via intramolecular cyclization. Key steps include:
- Ring-closing strategies : Use of Mitsunobu conditions (e.g., DIAD/TPP) for ether bond formation in the oxa-azaspiro system.
- Hydroxymethyl introduction : Reduction of a ketone intermediate (e.g., NaBH4 or LiAlH4) or protection/deprotection of alcohol groups (Boc as a protective group is common, as seen in analogous compounds ).
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis may be required for spirocenter configuration.
Q. How should researchers approach the purification of this compound to achieve >95% purity?
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) is standard. For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water) is effective.
- Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) to isolate crystalline products. Purity validation via NMR (absence of residual solvents) and HPLC (>95% peak area) is critical .
Q. What spectroscopic techniques are essential for confirming the structure of this spirocyclic compound?
- NMR : 1H/13C NMR to assign spirocyclic protons and carbons. 2D experiments (COSY, HSQC) resolve overlapping signals.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula.
- X-ray crystallography : For unambiguous stereochemical assignment, use SHELX-97/2018 for structure refinement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data arising from the compound’s stereochemical complexity?
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., chair-flip in the spiro system).
- NOESY/ROESY : Identify through-space interactions to assign relative stereochemistry.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. What experimental strategies are effective in analyzing the thermal stability and decomposition pathways of this compound under varying conditions?
- Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in N2).
- GC-MS decomposition studies : Identify volatile byproducts (e.g., CO, NOx) formed under thermal stress .
- Accelerated stability testing : Expose samples to humidity (40–75% RH) and elevated temperatures (40–60°C) for 1–4 weeks .
Q. How can synthetic yields be optimized when introducing the hydroxymethyl group, considering competing side reactions?
- Protection of reactive sites : Temporarily block the hydroxyl group with TBS or PMB to prevent over-reduction.
- Catalytic hydrogenation : Use Pd/C or Raney Ni under mild H2 pressure (1–3 atm) for selective ketone reduction.
- Byproduct analysis : Monitor reaction progress via TLC or inline IR to quench reactions at optimal conversion .
Q. What methodologies are recommended for studying the reactivity of the hydroxymethyl group in further functionalization reactions?
- Kinetic profiling : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction rates in nucleophilic substitutions (e.g., tosylation or sulfonation).
- Protective group strategies : Compare Boc vs. Fmoc for temporary protection during coupling reactions.
- Computational docking : Predict reactivity using molecular dynamics (MD) simulations to model transition states .
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Solvent screening : Test mixed-solvent systems (e.g., DCM/pentane or THF/water) to induce slow crystallization.
- Co-crystallization agents : Add small molecules (e.g., crown ethers) to stabilize lattice packing.
- SHELX refinement : Use TWINABS for handling twinned crystals and OLEX2 for structure visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
